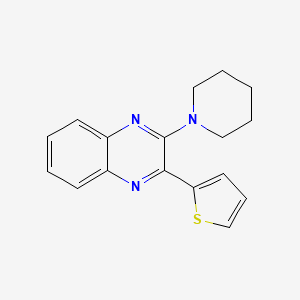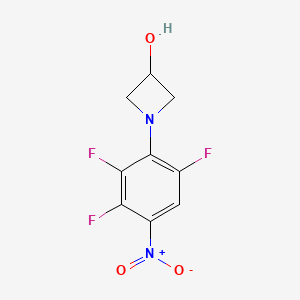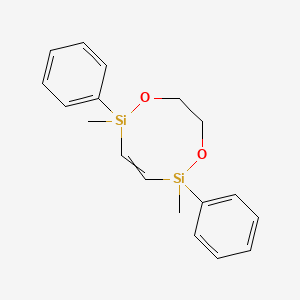![molecular formula C28H24NOP B14198226 3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one CAS No. 919083-42-4](/img/structure/B14198226.png)
3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one is an organic compound that features a phosphanyl group attached to an anilino moiety, which is further connected to a phenylbutenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one typically involves the reaction of diphenylphosphine with an appropriate aniline derivative. One common method includes the use of diphenylphosphine and 2-iodoaniline as starting materials. The reaction is carried out under inert atmosphere conditions to prevent oxidation of the phosphine group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The carbonyl group in the butenone moiety can be reduced to form alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Industry: The compound can be used in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The phosphanyl group can coordinate with metal ions, altering the activity of metalloenzymes. Additionally, the compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
2-(Diphenylphosphanyl)aniline: Similar structure but lacks the butenone moiety.
1,3-Bis(diphenylphosphino)propane: Contains two phosphanyl groups but lacks the anilino and butenone moieties.
2-Anilino-1,4-naphthoquinone: Contains an anilino group but has a naphthoquinone structure instead of a butenone.
Uniqueness
3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one is unique due to its combination of a phosphanyl group, anilino moiety, and butenone structure. This unique combination allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
919083-42-4 |
|---|---|
Molecular Formula |
C28H24NOP |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
3-(2-diphenylphosphanylanilino)-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C28H24NOP/c1-22(21-27(30)23-13-5-2-6-14-23)29-26-19-11-12-20-28(26)31(24-15-7-3-8-16-24)25-17-9-4-10-18-25/h2-21,29H,1H3 |
InChI Key |
DXFIPCPHPUDGCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol](/img/structure/B14198158.png)
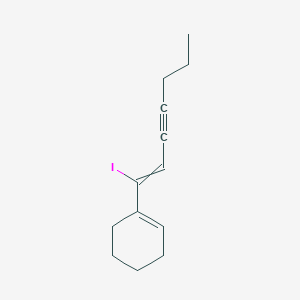
![4-[(Bromomethyl)(dimethyl)silyl]phenol](/img/structure/B14198170.png)
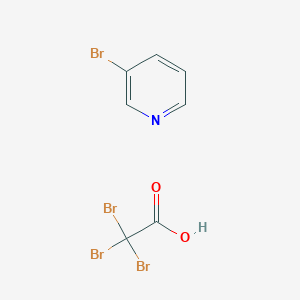
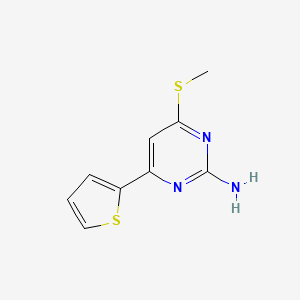
![Octadec-9-en-1-yl [(2S)-2-hydroxypropyl]carbamate](/img/structure/B14198188.png)
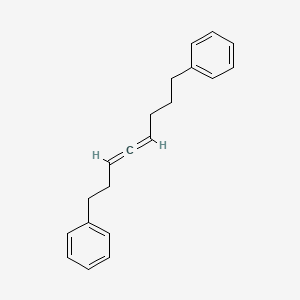
![Diethyl [(benzenecarbothioyl)sulfanyl]propanedioate](/img/structure/B14198203.png)
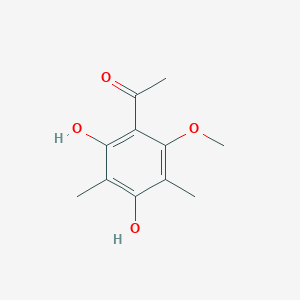
![4-Methoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14198211.png)
